2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Overview
Description
“2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C6H4F3N3O2 . It has a molecular weight of 207.11 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12)
. This indicates the connectivity and hydrogen count of its atoms. Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 89.1 Ų . It has a XLogP3-AA value of 0.3, which is a measure of its lipophilicity . It has one rotatable bond .Scientific Research Applications
Synthetic Pathways and Chemical Interactions
One of the primary applications of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is in the synthesis of complex heterocyclic compounds. For example, Nandha Kumar et al. (2001) detailed a facile method to synthesize pyrimido[4,5-b]quinolines and their thio analogues starting from barbituric acid derivatives, highlighting the compound's role in creating biologically active molecules with potential therapeutic importance (Nandha Kumar et al., 2001).
Role in Understanding Biochemical Processes
Research on pyrimidine derivatives, including 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, contributes to understanding the biochemical processes and mechanisms underlying various diseases. Paiardini et al. (2017) discussed the structural determinants of group II pyridoxal 5'-phosphate-dependent enzymes, which are crucial for synthesizing essential bioactive molecules. This research underscores the significance of pyrimidine derivatives in studying enzyme substrate specificity and potential therapeutic targets (Paiardini et al., 2017).
Applications in Drug Development
The exploration of pyrimidine derivatives for their pharmacological activities is a significant area of research. Studies such as those by Rashid et al. (2021) review the anti-inflammatory activities of pyrimidine compounds, detailing their mechanisms of action and potential as anti-inflammatory agents. This highlights the role of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives in developing new therapeutic agents (Rashid et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZXCJGXZAHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395968 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
149771-23-3 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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